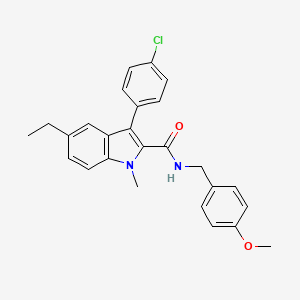![molecular formula C18H15N3O2S B10866110 (2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10866110.png)
(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is of interest due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA typically involves the reaction of 2-cyanophenyl isothiocyanate with 3-(4-methoxyphenyl)acryloyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiourea derivatives.
Medicine: Investigated for its potential pharmacological activities, such as anticancer or antimicrobial properties.
Industry: Possible applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-N’-[3-(4-methoxyphenyl)acryloyl]thiourea
- N-(2-Cyanophenyl)-N’-benzoylthiourea
- N-(2-Cyanophenyl)-N’-(4-methoxybenzoyl)thiourea
Uniqueness
N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is unique due to the presence of both a nitrile and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other thiourea derivatives.
Eigenschaften
Molekularformel |
C18H15N3O2S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15N3O2S/c1-23-15-9-6-13(7-10-15)8-11-17(22)21-18(24)20-16-5-3-2-4-14(16)12-19/h2-11H,1H3,(H2,20,21,22,24)/b11-8+ |
InChI-Schlüssel |
AAPABKAWMCTXLD-DHZHZOJOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B10866054.png)
![1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10866059.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10866063.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866069.png)
![N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10866073.png)
![methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10866080.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B10866081.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10866094.png)
![1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10866100.png)
![7-tert-butyl-2-(methylsulfanyl)-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866108.png)
![Methyl [2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10866117.png)
![(4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866124.png)
